1-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride
Description
1-(1-Adamantyl)-N,N-dimethylethanamine;hydrochloride is a compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and lipophilicity to the molecules
Properties
IUPAC Name |
1-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-10(15(2)3)14-7-11-4-12(8-14)6-13(5-11)9-14;/h10-13H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZVJUCTFAHDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33191-52-5 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, N,N,α-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33191-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Bromination: Adamantane is brominated to form 1-bromoadamantane.
Amination: 1-bromoadamantane undergoes a reaction with dimethylamine to form 1-(1-adamantyl)-N,N-dimethylethanamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize the use of toxic reagents. For example, the use of formamide and hydrochloric acid in a two-step process has been reported to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-N,N-dimethylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The adamantane moiety can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantane oxides, while substitution can introduce various functional groups onto the adamantane cage .
Scientific Research Applications
1-(1-Adamantyl)-N,N-dimethylethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.
Industry: The compound is used in the development of drug delivery systems and surface recognition studies.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative used for antiviral and anti-Parkinsonian applications.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
1-(1-Adamantyl)-N,N-dimethylethanamine;hydrochloride is unique due to its specific structural modifications, which enhance its stability and lipophilicity compared to other adamantane derivatives .
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